molecular formula C18H20ClN3O2S B2418697 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034632-99-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2418697
CAS RN: 2034632-99-8
M. Wt: 377.89
InChI Key: JKMGSMYWKDBQRE-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the immune system.

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one and its derivatives have been explored for their synthesis methodologies and potential antibacterial properties. The compound's relevance in scientific research often involves its role in the development of novel antibacterial agents through various synthetic routes, including microwave-assisted synthesis. This approach has led to the discovery of compounds with significant activity against bacterial strains, showcasing the potential of such chemicals in addressing antibiotic resistance and contributing to the development of new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

Another significant area of research application for this chemical compound is in the development of antitumor agents. Studies have focused on the synthesis of novel derivatives and evaluating their cytotoxic and antitumor activities against various cancer cell lines. These efforts aim to identify compounds with potent efficacy and minimal undesirable effects, contributing valuable insights into cancer therapy and the potential for new drug development (Naito et al., 2005).

Drug Discovery and Biological Evaluation

The compound also plays a crucial role in the broader context of drug discovery, particularly in the design, synthesis, and biological evaluation of novel derivatives targeting various biological receptors and pathways. Research in this area encompasses a range of activities, including optimization of drug-like properties, evaluation of biological activities, and the exploration of therapeutic potentials for conditions such as diabetes and cancer. These investigations contribute to the identification of promising candidates for further development and potential therapeutic applications (Kubo et al., 2021).

Molecular Structure Analysis

Research on 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one also extends to the analysis of its molecular structure, electronic properties, and the assembly of its derivatives. Crystallographic and computational studies provide insights into the molecular conformations, electronic structure polarization, and hydrogen-bonded assemblies. These findings are vital for understanding the compound's interactions at the molecular level, influencing its biological activities and guiding the design of more effective derivatives (Georges et al., 1989).

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMGSMYWKDBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

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